![molecular formula C11H6ClN5O2S B1624369 (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine CAS No. 871266-83-0](/img/structure/B1624369.png)
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine
Overview
Description
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiazolopyrimidine family, which has been extensively studied for its biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : Efficient synthesis methods for thiazolopyrimidinones and related compounds have been developed. Microwave irradiation has been used to create potentially bioactive thiazolo[3,2-a]pyrimidin-5-ones (Djekou et al., 2006). Similarly, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs, is synthesized from 6-chloropyrimidine-4-amine (Gan et al., 2021).
- Chemical Reactions and Derivatives : Research has focused on creating various derivatives of thiazolo[5,4-d]pyrimidines, demonstrating their chemical versatility. This includes studies on the creation of new thiazolo[5,4-d]pyrimidines with molluscicidal properties (El-bayouki & Basyouni, 1988).
Biological and Pharmacological Applications
- Antimicrobial Activity : Some derivatives of thiazolo[3,2-a]pyrimidines have shown antimicrobial activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Devineni et al., 2019).
- Anticancer Potential : Various studies have indicated the potential of thiazolo[5,4-d]pyrimidin-2-yl derivatives in cancer treatment. For example, compounds like Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands have been synthesized for their potential anticancer properties (Ghani & Mansour, 2011). Another study highlighted the anticancer properties of a specific compound, 7t, in inducing cell cycle arrest and apoptosis in breast cancer cells (Mettu et al., 2020).
Miscellaneous Applications
- Spectroscopy and Analysis : The compound 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl), which is structurally related, has been used in spectrophotometry and spectrofluorimetry techniques for the analysis of pharmaceuticals containing amine groups (Elbashir et al., 2011).
properties
IUPAC Name |
7-chloro-N-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5O2S/c12-9-8-10(14-5-13-9)20-11(16-8)15-6-1-3-7(4-2-6)17(18)19/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBFROYZKVNMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(S2)N=CN=C3Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469750 | |
Record name | 7-Chloro-N-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871266-83-0 | |
Record name | 7-Chloro-N-(4-nitrophenyl)thiazolo[5,4-d]pyrimidin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871266-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-N-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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